N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
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Description
N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
The compound could potentially influence multiple pathways depending on its specific targets .
Pharmacokinetics
The pharmacokinetic properties of VU0637921-1/F5228-0171, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. These properties will significantly impact the compound’s bioavailability .
Result of Action
The compound’s effects will depend on its specific targets and the pathways it influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of VU0637921-1/F5228-0171.
Disclaimer: The information provided here is based on the current state of scientific knowledge and may be subject to change as new research findings emerge .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-18-9-5-6-16(12-18)10-11-22-20(25)14-24-15-23-19(13-21(24)26)17-7-3-2-4-8-17/h2-9,12-13,15H,10-11,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVNDHFPKCEXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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